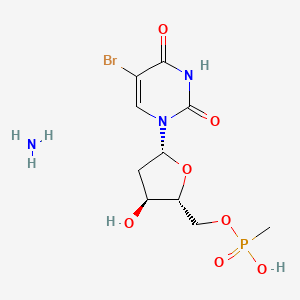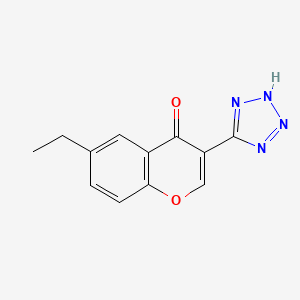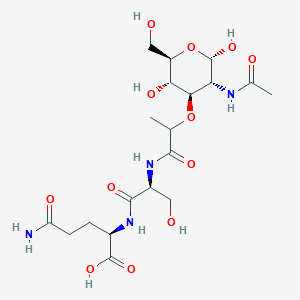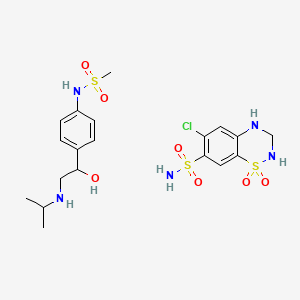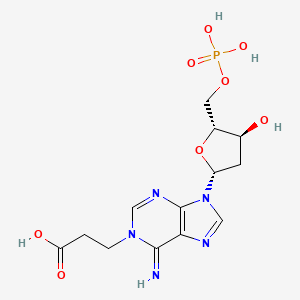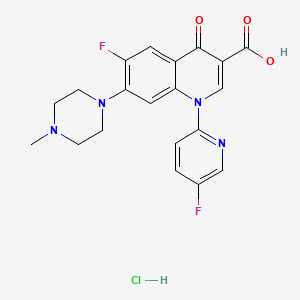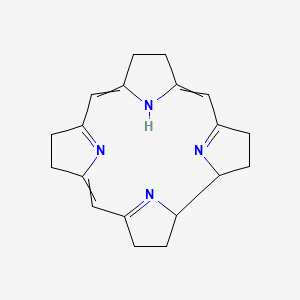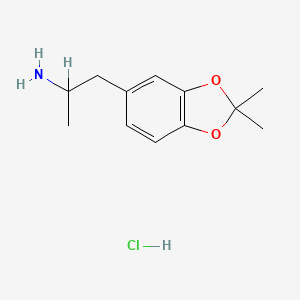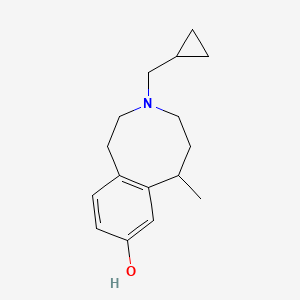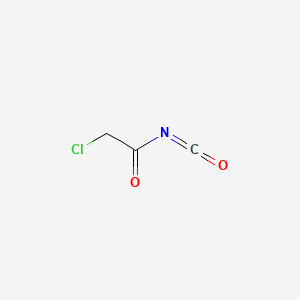
Chloroacetyl isocyanate
概要
説明
Chloroacetyl isocyanate (CAI) is a molecule with potent antitumor activity. It has been shown to be cytotoxic against both cancer cells and normal fibroblasts in vitro, and inhibits the growth of tumors in vivo . It is a useful chemical compound with a variety of research applications .
Synthesis Analysis
Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu 4 NOCN in acetonitrile . Chloroacetyl isocyanate has been used in the synthesis of fumagillin analogs and 2-chloro- N - (4-oxocyclopent-2-enyl)-acetamide .Molecular Structure Analysis
The molecular formula of Chloroacetyl isocyanate is C3H2ClNO2 and its molecular weight is 119.506 . The IUPAC Standard InChI is InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2 .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Chloroacetyl isocyanate has been used in the synthesis of fumagillin analogs .Physical And Chemical Properties Analysis
Chloroacetyl isocyanate is a liquid with a refractive index of n20/D 1.463 (lit.) and a boiling point of 50-55 °C/20 mmHg (lit.). Its density is 1.403 g/mL at 25 °C (lit.) and it should be stored at −20°C . The molecular weight is 119.51 .科学的研究の応用
Synthesis of Fumagillin Analogs
Fumagillin is a complex biomolecule produced by certain types of fungi. It has been studied for its potential anti-cancer and anti-microbial properties. Chloroacetyl isocyanate has been used in the synthesis of fumagillin analogs . These analogs can help researchers understand the structure-activity relationships of fumagillin and develop more effective therapeutic agents.
Synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide
Chloroacetyl isocyanate is used in the synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide . This compound could be a useful intermediate in the synthesis of more complex molecules.
作用機序
Target of Action
Chloroacetyl isocyanate (CAI), also known as 2-Chloroacetyl isocyanate, is a potent molecule with antitumor activity . The primary targets of CAI are cancer cells and normal fibroblasts . These cells play a crucial role in the growth and development of tumors.
Mode of Action
It is known that cai interacts with its targets (cancer cells and normal fibroblasts) in a way that inhibits the growth of tumors . This interaction and the resulting changes at the molecular level are what give CAI its antitumor activity.
Biochemical Pathways
Given its antitumor activity, it is likely that cai affects pathways related to cell growth and proliferation . The downstream effects of these changes could include the inhibition of tumor growth and the induction of cell death in cancer cells.
Result of Action
The result of CAI’s action is the inhibition of tumor growth . This is achieved through its cytotoxic effects on both cancer cells and normal fibroblasts . The molecular and cellular effects of CAI’s action are likely to include changes in cell growth and proliferation, and possibly the induction of cell death in cancer cells.
Safety and Hazards
Chloroacetyl isocyanate is classified as a combustible liquid. It is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Overexposure to isocyanates may lead to pulmonary sensitization or “isocyanate asthma,” which may include coughing, tightness of the chest and shortness of breath .
特性
IUPAC Name |
2-chloroacetyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVMEFHWBOWMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196248 | |
| Record name | Chloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl isocyanate | |
CAS RN |
4461-30-7 | |
| Record name | Chloroacetyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROACETYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5WF2AMH7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of chloroacetyl isocyanate in materials science?
A1: Chloroacetyl isocyanate is a versatile reagent employed in post-synthetic modification (PSM) of metal-organic frameworks (MOFs) . Its reactivity allows for the introduction of functional groups, enabling the fine-tuning of MOF properties for specific applications. For instance, researchers have demonstrated the possibility of creating core-shell MOF structures by exploiting the reactivity differences between chloroacetyl isocyanate and 4-bromophenyl isocyanate in a one-pot PSM reaction .
Q2: How does the reactivity of chloroacetyl isocyanate compare to other isocyanates in PSM reactions?
A2: Chloroacetyl isocyanate exhibits a reactivity profile that positions it between highly reactive isocyanates like trifluoroacetyl isocyanate and less reactive ones like 4-bromophenyl isocyanate . This intermediate reactivity is advantageous as it allows for controlled functionalization of MOFs, enabling the creation of complex architectures like Matryoshka structures with multiple functionalities .
Q3: Beyond MOFs, what other applications utilize chloroacetyl isocyanate's reactivity?
A3: Chloroacetyl isocyanate serves as a key building block in synthesizing polyethylene glycol (PEG) derivatives for drug delivery . The reactive chlorine atom within chloroacetyl isocyanate enables conjugation with therapeutic agents like 5-fluorouracil, forming prodrugs with enhanced water solubility and sustained release properties .
Q4: Are there specific structural features of chloroacetyl isocyanate that make it suitable for prodrug development?
A4: The α-chlorine atom in chloroacetyl isocyanate plays a crucial role in its reactivity, allowing it to react with nucleophilic groups present in drugs or drug carriers . This enables the formation of covalent bonds, linking the drug to the carrier molecule, which is essential for creating prodrugs.
Q5: Has chloroacetyl isocyanate been used in synthesizing other biologically relevant molecules?
A5: Yes, chloroacetyl isocyanate has found applications in synthesizing tetracycline ring A analogs, compounds with potential therapeutic significance . Its reaction with specific cyclohexanone derivatives can lead to the formation of 4(5H)-oxazolone derivatives, showcasing its versatility in accessing diverse chemical structures .
Q6: Have any computational studies been conducted on chloroacetyl isocyanate?
A6: Yes, conformational analysis and vibrational spectra of chloroacetyl isocyanate have been studied using computational chemistry methods . These studies provide insights into the molecule's structural flexibility and vibrational modes, contributing to a deeper understanding of its reactivity and interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)
